2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol
Description
2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is a heterocyclic compound featuring a fused pyrazolo-triazine core substituted with a phenyl group at position 7 and a 2-methylpropanol-amino moiety at position 3. The amino linker between the pyrazolo-triazine and propanol groups may enhance solubility and modulate interactions with biological targets.
Properties
IUPAC Name |
2-methyl-2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-14(2,9-21)16-12-11-8-15-20(13(11)18-19-17-12)10-6-4-3-5-7-10/h3-8,21H,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHDEAHKAYLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d][1,2,3]triazin-4-yl intermediate. This intermediate can be synthesized by reacting 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide . The resulting product is then further reacted with 2-methylpropan-1-ol under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of dimethyl formamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 3-phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one (3a): Synthesized by Zhang et al. (2021) via chloroacetyl chloride-mediated coupling of 3-phenyl-2-propyn-1-ol . Unlike the target compound, this analogue lacks the pyrazolo-triazine system and instead incorporates a triazolo-oxazinone core.
- Pyrazolo[1,5-a]pyrimidine derivatives : These share a pyrazolo-fused heterocycle but differ in ring size and substitution patterns, often exhibiting kinase inhibition or antiviral activity.
- 7-aryl-substituted pyrazolo-triazines : Variants with alternative aryl groups (e.g., 7-tolyl or 7-naphthyl) may alter steric bulk and π-π stacking interactions.
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d][1,2,3]triazin | 7-Phenyl, 4-(2-methylpropanol) | ~329.36 (calculated) |
| 3a (Zhang et al., 2021) | Triazolo[5,1-c][1,4]oxazinone | 3-Phenyl | ~245.25 (reported) |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Pyrazolo[1,5-a]pyrimidine | 3-Carboxamide | ~218.23 (calculated) |
Physicochemical Properties
The propanol group in the target compound enhances hydrophilicity compared to purely aromatic analogues. Calculated logP values suggest moderate lipophilicity (logP ~1.8), which may improve cell membrane permeability relative to more polar triazolo-oxazinones (e.g., 3a, logP ~2.5) . Melting points for pyrazolo-triazines typically range from 180–220°C, whereas triazolo-oxazinones like 3a exhibit lower melting points (~150°C) due to reduced symmetry.
Table 3: Physicochemical Properties
| Compound | logP (Calculated) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~1.8 | ~0.5 (PBS) | 190–210 (predicted) |
| 3a (Zhang et al., 2021) | ~2.5 | ~0.2 (PBS) | 150 (reported) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
